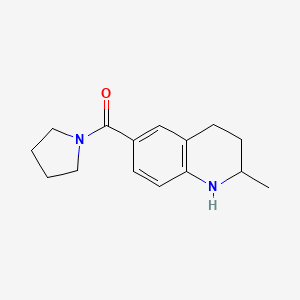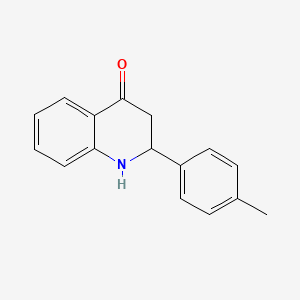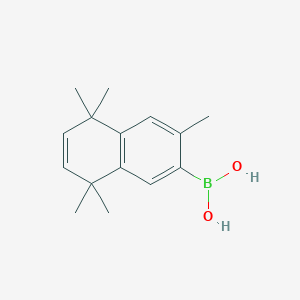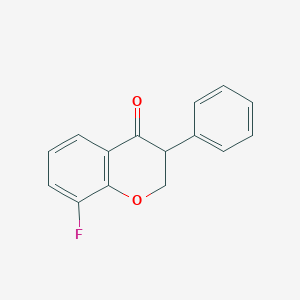
Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane is an organosilicon compound characterized by the presence of two methoxy groups, a methyl group, and a 2-methyl-2-phenylpropyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane typically involves the reaction of 2-methyl-2-phenylpropanol with chloromethylsilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloromethylsilane, forming the desired silane compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Simpler silanes.
Substitution: Halosilanes, alkylsilanes.
Aplicaciones Científicas De Investigación
Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of various organosilicon structures. These interactions are crucial for the compound’s applications in materials science and organic synthesis.
Comparación Con Compuestos Similares
Dimethyldiethoxysilane: An organosilicon compound with two ethoxy groups and two methyl groups attached to the silicon atom.
Trimethoxy(methyl)silane: Contains three methoxy groups and one methyl group attached to the silicon atom.
Phenyltrimethoxysilane: Features three methoxy groups and one phenyl group attached to the silicon atom.
Uniqueness: Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane is unique due to the presence of the 2-methyl-2-phenylpropyl group, which imparts distinct steric and electronic properties to the compound. This makes it particularly useful in applications where specific molecular interactions are required, such as in the synthesis of specialized materials and in drug delivery systems.
Propiedades
Fórmula molecular |
C13H22O2Si |
|---|---|
Peso molecular |
238.40 g/mol |
Nombre IUPAC |
dimethoxy-methyl-(2-methyl-2-phenylpropyl)silane |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,11-16(5,14-3)15-4)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Clave InChI |
DQSSEJZSAKUYQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C[Si](C)(OC)OC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11869408.png)








![7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B11869468.png)

![1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11869480.png)

